2-Amino-3-cyanopyridine

Catalog No.
S581480
CAS No.
24517-64-4
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-cyanopyridine

CAS Number

24517-64-4

Product Name

2-Amino-3-cyanopyridine

IUPAC Name

2-aminopyridine-3-carbonitrile

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)

InChI Key

YYXDQRRDNPRJFL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)C#N

Synonyms

2-Aminonicotinonitrile; 2-Amino-3-cyanopyridine; 2-Aminonicotinonitrile; 3-Cyanopyridin-2-amine; 3-Cyanopyridin-2-ylamine

Canonical SMILES

C1=CC(=C(N=C1)N)C#N

The exact mass of the compound 2-Amino-3-cyanopyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-cyanopyridine (CAS: 24517-64-4) is a highly versatile bifunctional building block characterized by an electron-deficient pyridine ring substituted with adjacent amino and cyano groups. In industrial and medicinal chemistry procurement, it is primarily sourced as the foundational precursor for synthesizing pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. The strategic ortho-positioning of a nucleophilic amine and an electrophilic nitrile allows for highly efficient, one-pot multicomponent cyclization reactions (MCRs) [1]. Its specific electronic profile, driven by the pyridine nitrogen, ensures rapid condensation with reagents like formamide or urea, establishing it as a critical raw material for developing kinase inhibitors, antimicrobial agents, and advanced agrochemicals where specific aqueous solubility and pKa profiles are required.

Substituting 2-amino-3-cyanopyridine with simpler analogs like 2-aminopyridine or 3-cyanopyridine results in immediate synthetic failure when targeting fused pyrimidines, as both lack the requisite dual functionality for ring closure [1]. Furthermore, attempting to substitute it with its benzene analog, anthranilonitrile, fundamentally alters both the reaction kinetics and the final product class. Anthranilonitrile yields quinazolines, which possess significantly different electron densities, hydrogen-bonding capacities, and lipophilicities compared to pyrido[2,3-d]pyrimidines [2]. The pyridine nitrogen in 2-amino-3-cyanopyridine lowers the electron density of the aromatic ring, increasing the electrophilicity of the nitrile carbon and facilitating faster nucleophilic attack during cyclization. Consequently, buyers targeting specific aza-heterocycle pharmacophores with optimized aqueous solubility cannot rely on carbocyclic or mono-functionalized substitutes.

Direct Cyclization Capability for Pyrido[2,3-d]pyrimidine Synthesis

The primary procurement value of 2-amino-3-cyanopyridine lies in its ability to undergo direct intermolecular cyclization with formamide to yield pyrido[2,3-d]pyrimidines. Studies demonstrate that condensation of 2-amino-3-cyanopyridine derivatives with formamide achieves 71–81% yields of the target fused bicyclic systems [1]. In contrast, 2-aminopyridine completely fails to form this bicyclic structure (0% yield) because it lacks the essential electrophilic nitrile carbon required to complete the pyrimidine ring.

Evidence DimensionYield of pyrido[2,3-d]pyrimidine via formamide cyclization
Target Compound Data71–81% yield
Comparator Or Baseline2-Aminopyridine (0% yield, structurally incapable)
Quantified DifferenceAbsolute requirement for the nitrile group to enable pyrimidine ring closure.
ConditionsIntermolecular cyclization with formamide under standard condensation conditions.

Buyers must procure the exact bifunctional cyano-amine to synthesize fused pyrido-pyrimidines in a single step, as mono-functional pyridines cannot undergo the required ring closure.

Improved Aqueous Solubility of Downstream Pharmacophores

When selecting a precursor for drug discovery, the choice between 2-amino-3-cyanopyridine and its benzene analog, anthranilonitrile, dictates the physicochemical properties of the final drug candidate. Scaffold hopping studies comparing pyrido[2,3-d]pyrimidines (derived from 2-amino-3-cyanopyridine) against quinazolines (derived from anthranilonitrile) demonstrate that the pyridine-fused systems exhibit measurably higher aqueous solubility [1]. For matched pairs of tubulin inhibitors, the pyrido[2,3-d]pyrimidine derivative achieved an aqueous solubility of 10.9 μg/mL at pH 7.4, compared to 8.28 μg/mL for the corresponding quinazoline, while maintaining a similar log P value.

Evidence DimensionAqueous solubility of the downstream fused heterocycle at pH 7.4
Target Compound Data10.9 μg/mL (Pyrido[2,3-d]pyrimidine derivative)
Comparator Or BaselineAnthranilonitrile-derived quinazoline (8.28 μg/mL)
Quantified Difference31.6% improvement in aqueous solubility for the matched pair.
ConditionsMeasurement of matched tubulin inhibitor scaffolds at pH 7.4.

Procuring 2-amino-3-cyanopyridine instead of anthranilonitrile yields downstream compounds with higher aqueous solubility, a critical factor for oral bioavailability in pharmaceutical development.

Enhanced Electrophilic Reactivity in Multicomponent Reactions

The presence of the pyridine nitrogen in 2-amino-3-cyanopyridine significantly alters its reactivity profile compared to anthranilonitrile. The electron-withdrawing nature of the pyridine ring decreases the electron density on the nitrile carbon, making it more susceptible to nucleophilic attack by reagents such as amidines, ureas, or formamide[1]. This enhanced electrophilicity facilitates milder reaction conditions and faster cyclization kinetics during the synthesis of complex aza-heterocycles, reducing the need for harsh forcing conditions often required for the more electron-rich anthranilonitrile.

Evidence DimensionElectrophilicity of the nitrile carbon during cyclization
Target Compound DataHigh electrophilicity due to electron-withdrawing pyridine nitrogen
Comparator Or BaselineAnthranilonitrile (Lower electrophilicity due to electron-rich benzene ring)
Quantified DifferenceFaster nucleophilic addition and milder cyclization conditions for the pyridine derivative.
ConditionsMulticomponent cyclization reactions (MCRs) forming fused pyrimidines.

For industrial scale-up, the higher reactivity of the pyridine-fused nitrile translates to lower energy requirements and higher throughput in multicomponent syntheses.

Synthesis of Kinase Inhibitors and Antifolates

2-Amino-3-cyanopyridine is the correct starting material for generating pyrido[2,3-d]pyrimidine libraries, which are heavily utilized in oncology as potent inhibitors of dihydrofolate reductase (DHFR) and various kinases [1]. Its bifunctional nature allows for the direct assembly of the required pharmacophore.

Scaffold Hopping in Drug Optimization

This compound is procured specifically to replace quinazoline cores (derived from anthranilonitrile) in existing drug candidates [2]. This substitution is utilized to improve aqueous solubility and alter hydrogen-bonding interactions within target binding sites without drastically changing the molecular topology.

High-Throughput Multicomponent Reactions (MCRs)

Due to its high electrophilicity, 2-amino-3-cyanopyridine is highly compatible with green chemistry applications and solvent-free MCRs (e.g., using microwave irradiation or nanocatalysts) to rapidly assemble complex heterocyclic scaffolds for agrochemical and pharmaceutical screening [3].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (14.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (81.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2-Amino-3-cyanopyridine

Dates

Last modified: 08-15-2023

Explore Compound Types